BenchChemオンラインストアへようこそ!

NBTI-5463

antibacterial spectrum Pseudomonas aeruginosa Gram-negative multidrug resistance

NBTI-5463 is a novel bacterial type II topoisomerase inhibitor (NBTI) specifically optimized for broad-spectrum activity against Gram-negative pathogens, including multidrug-resistant Pseudomonas aeruginosa. It inhibits both DNA gyrase and topoisomerase IV through a mechanism distinct from fluoroquinolones—binding the enzyme-DNA complex without stabilizing a double-strand DNA cleavable complex—and demonstrates bactericidal activity, low resistance frequencies, and in vivo efficacy in multiple animal infection models.

Molecular Formula C25H30N6O4
Molecular Weight 478.55
Cat. No. B1193331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNBTI-5463
SynonymsNBTI5463;  NBTI 5463;  NBTI-5463
Molecular FormulaC25H30N6O4
Molecular Weight478.55
Structural Identifiers
SMILESO=C1NC2=NC(CN[C@H]3CC[C@H]([C@@H](N)CN4C(C=CC5=NC=C(OC)C=C45)=O)CC3)=CC=C2OC1
InChIInChI=1S/C25H30N6O4/c1-34-18-10-21-20(28-12-18)7-9-24(33)31(21)13-19(26)15-2-4-16(5-3-15)27-11-17-6-8-22-25(29-17)30-23(32)14-35-22/h6-10,12,15-16,19,27H,2-5,11,13-14,26H2,1H3,(H,29,30,32)/t15-,16-,19-/m0/s1
InChIKeyHXCSDXBLCTUKEB-BXWFABGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NBTI-5463: A Gram-Negative-Optimized Bacterial Type II Topoisomerase Inhibitor for Antibiotic Discovery Research


NBTI-5463 is a novel bacterial type II topoisomerase inhibitor (NBTI) specifically optimized for broad-spectrum activity against Gram-negative pathogens, including multidrug-resistant Pseudomonas aeruginosa [1]. It inhibits both DNA gyrase and topoisomerase IV through a mechanism distinct from fluoroquinolones—binding the enzyme-DNA complex without stabilizing a double-strand DNA cleavable complex—and demonstrates bactericidal activity, low resistance frequencies, and in vivo efficacy in multiple animal infection models [1][2].

Why Substitution with Other NBTIs or Fluoroquinolones Fails: The NBTI-5463 Differentiation Problem


NBTI-class inhibitors display profound structural, pharmacological, and microbiological heterogeneity that precludes generic interchangeability. Compounds such as NXL101, AZD9742, and gepotidacin exhibit antibacterial spectra restricted predominantly to Gram-positive organisms or select Enterobacterales and lack clinically meaningful activity against Pseudomonas aeruginosa [1][2]. NBTI-5463 was specifically engineered to overcome the outer-membrane penetration barriers of Gram-negative non-fermenters, delivering MIC50 values of 0.5 μg/mL against P. aeruginosa clinical isolates—a pathogen outside the coverage of gepotidacin and AZD9742 [1][2]. Furthermore, NBTI-5463 possesses a low hERG liability (IC50 >333 μM), contrasting sharply with NXL101, which was terminated in Phase I due to cardiac channel inhibition [1][3]. These disparities in spectrum, safety margin, and resistance mechanism mean that selecting an alternative NBTI or fluoroquinolone for Gram-negative infection models will yield fundamentally different—and likely non-representative—experimental outcomes.

NBTI-5463 Quantitative Differential Evidence vs. NBTI Analogs, Fluoroquinolones, and Standard-of-Care Agents


Gram-Negative Antibacterial Spectrum Including Pseudomonas aeruginosa vs. Gepotidacin, NXL101, and AZD9742

NBTI-5463 is distinguished from other clinically evaluated NBTIs by its retention of potent activity against Pseudomonas aeruginosa, a Gram-negative pathogen intrinsically resistant to many antibiotic classes. Against 21 P. aeruginosa clinical isolates, NBTI-5463 achieved an MIC50 of 0.5 μg/mL and MIC90 of 2 μg/mL, with a full range of 0.125–4 μg/mL [1]. In contrast, gepotidacin's approved and investigational indications are limited to uncomplicated urinary tract infections and gonorrhea; published MIC data do not include Pseudomonas aeruginosa as part of its coverage spectrum, and independent NBTI reviews classify gepotidacin, NXL101, and AZD9742 as having Gram-positive-focused or Enterobacterales-restricted activity [1][2]. The PLOS ONE 2020 review explicitly notes that NBTIs including NXL101 and AZD9742 were developed primarily for Gram-positive pathogens, underscoring that NBTI-5463 was the first in the series to achieve clinically relevant Gram-negative non-fermenter coverage [2].

antibacterial spectrum Pseudomonas aeruginosa Gram-negative multidrug resistance NBTI comparator analysis

Enzyme Inhibition Potency: 10- to 100-Fold Greater Target Engagement vs. Ciprofloxacin

NBTI-5463 demonstrates substantially more potent inhibition of both E. coli DNA gyrase and topoisomerase IV catalytic activities compared with ciprofloxacin, a widely used fluoroquinolone comparator. In cell-free enzymatic assays, NBTI-5463 inhibited E. coli gyrase supercoiling with an IC50 of 0.02 μM, versus 0.3 μM for ciprofloxacin—a 15-fold increase in potency [1]. Against E. coli topoisomerase IV ATPase activity, NBTI-5463 exhibited an IC50 of 0.003 μM, compared with 6 μM for ciprofloxacin, representing a 2,000-fold differential [1]. Critically, the IC50 values for NBTI-5463 (0.02 and 0.003 μM) closely parallel its MIC in the tolC-deficient E. coli background (0.05 μM, corresponding to 0.0125 μg/mL), consistent with a catalytic inhibition mechanism rather than the poison mechanism of fluoroquinolones, whose IC50s are orders of magnitude above their MICs [1].

enzyme inhibition DNA gyrase topoisomerase IV IC50 comparison ciprofloxacin

Resistance Mechanism Divergence: Absence of Target-Based Cross-Resistance with Fluoroquinolones

A critical procurement-relevant differentiation is that NBTI-5463 does not share target-based resistance liabilities with fluoroquinolones. In P. aeruginosa PAO1, spontaneous resistance to NBTI-5463 arose at frequencies of 1.8 × 10^-7 (at 2× MIC) to below detection limit (at 32× MIC), and all first-step resistant mutants carried mutations exclusively in the nfxB gene (encoding the negative regulator of the MexCD-OprJ efflux pump), not in the topoisomerase targets [1]. Levofloxacin-selected mutants from the same parent strain harbored classic GyrA T83I or GyrB E468D mutations that increased levofloxacin MIC 8- to 16-fold, yet the NBTI-5463 MIC for these fluoroquinolone-resistant mutants actually decreased to as low as <0.063 μg/mL compared with 0.5 μg/mL for the wild-type parent [1]. This reciprocal susceptibility pattern demonstrates that NBTI-5463 and fluoroquinolones operate through orthogonal resistance pathways: NBTI-5463 resistance is mediated by efflux upregulation, while fluoroquinolone resistance is target-based [1].

resistance mechanism nfxB efflux gyrase mutation levofloxacin cross-resistance

In Vivo Efficacy in Multiple Murine Gram-Negative Infection Models Including P. aeruginosa Lung and Thigh

NBTI-5463 has undergone quantitative pharmacodynamic characterization in three distinct murine infection models, providing translatable PK/PD benchmarks absent for most NBTI analogs. In the neutropenic P. aeruginosa PAO1 thigh infection model, a free-drug AUC/MIC ratio of 16 was required for stasis, 24 for a 1-log10 reduction, and 32 for a 2-log10 reduction [1]. In the P. aeruginosa lung infection model, the corresponding values were 5 (stasis), 9 (–1 log10), and 22 (–2 log10) [1]. The top doses produced greater than a 2-log10 decrease in bacterial burden relative to the starting inoculum in both models, with efficacy comparable to that achieved in the E. coli neutropenic thigh model [1]. In the ascending urinary tract infection model, NBTI-5463 administered at 100 mg/kg/day rendered kidneys culture-negative (undetectable bacterial counts) and reduced bladder CFU by >1.3 log10 compared with vehicle, representing superior tissue sterilization to gentamicin at 10 mg/kg/day [1]. By contrast, gepotidacin in vivo PK/PD characterization has been limited to Gram-positive S. aureus and S. pneumoniae thigh infection models, with no reported in vivo data against Pseudomonas aeruginosa [2].

in vivo efficacy mouse infection model Pseudomonas aeruginosa pharmacodynamics AUC/MIC

Balanced Dual-Target Inhibition Requires Simultaneous Mutations in Both Gyrase and Topoisomerase IV to Confer Resistance in E. coli

A unique resistance mitigation feature of NBTI-5463 is that single-target mutations in either gyrase (GyrA) or topoisomerase IV (ParC/ParE) alone do not significantly increase the NBTI MIC in E. coli, a property not shared with fluoroquinolones. Genetic introduction of the P. aeruginosa-derived Asp82Glu/Gly GyrA mutations into E. coli W3110 produced no meaningful MIC elevation. Only when a second mutation was introduced in topoisomerase IV—such as ParC K277N/K278L or ParC D79G—did MIC values increase 16- to 128-fold [1][2]. This demonstrates that NBTI-5463 maintains balanced dual-target engagement, substantially raising the genetic barrier to resistance. In contrast, single GyrA mutations confer clinically significant fluoroquinolone resistance in E. coli [1]. The resistance selection attempts against E. coli W3110 with NBTI-5463 failed repeatedly, and first-step resistant mutants could not be obtained, contrasting with the P. aeruginosa nfxB-mediated resistance pathway [1].

dual-target inhibition resistance mitigation gyrase mutation parC mutation Escherichia coli

NBTI-5463 Best-Fit Research and Industrial Application Scenarios Based on Validated Differentiation Evidence


Pseudomonas aeruginosa Drug Discovery and Lead Optimization Programs

NBTI-5463 is the optimal NBTI-class reference compound for programs targeting Gram-negative pathogens with a specific focus on P. aeruginosa. Its MIC50 of 0.5 μg/mL and MIC90 of 2 μg/mL against clinical P. aeruginosa isolates, including MDR strains, coupled with bactericidal concentration-dependent killing, provide a robust benchmark for structure-activity relationship (SAR) optimization of next-generation anti-pseudomonal NBTIs [1]. Unlike gepotidacin or AZD9742, which lack P. aeruginosa coverage, NBTI-5463 enables direct in vitro and in vivo efficacy assessment in the pathogen of highest clinical priority within the NBTI class [1].

Mechanistic Topoisomerase Inhibition Studies Requiring a Catalytic Inhibitor Control

For researchers dissecting topoisomerase inhibition mechanisms, NBTI-5463 serves as a distinctive catalytic inhibitor control that does not stabilize the double-strand DNA cleavable complex characteristic of fluoroquinolone poisons [1]. Its 2,000-fold greater potency against E. coli topoisomerase IV (IC50 = 0.003 μM) relative to ciprofloxacin (IC50 = 6 μM) enables clean dose-response experiments to differentiate catalytic inhibition from poison-mediated DNA damage responses [1]. This makes NBTI-5463 an essential tool for publications and structure-based drug design campaigns requiring unambiguous mechanistic classification of topoisomerase-targeting compounds.

Resistance Mechanism and Efflux Pump Pharmacology Studies

NBTI-5463's exclusive selection of nfxB (MexCD-OprJ efflux pump regulator) mutations as first-step resistance in P. aeruginosa, combined with maintained susceptibility in fluoroquinolone-resistant GyrA mutants, makes it a uniquely clean probe for studying efflux-mediated resistance biology without confounding target-based resistance signals [1]. The compound can be deployed in checkerboard assays and efflux pump inhibitor combination studies to interrogate MexCD-OprJ pharmacology specifically, a capability not offered by fluoroquinolones or Gram-positive-restricted NBTIs [1].

In Vivo PK/PD Model Development for Gram-Negative Infection Indications

NBTI-5463 is the only NBTI with published free-drug AUC/MIC PK/PD targets for P. aeruginosa in both neutropenic thigh (stasis: 16, –1 log: 24, –2 log: 32) and lung (stasis: 5, –1 log: 9, –2 log: 22) infection models, as well as ascending UTI model efficacy with kidney sterilization at 100 mg/kg/day [1]. These multi-tissue PD benchmarks enable translational dose predictions for Gram-negative indications that cannot be derived from gepotidacin's Gram-positive PK/PD datasets, making NBTI-5463 the indispensable in vivo validation standard for NBTI pharmacokinetic-pharmacodynamic studies targeting Gram-negative respiratory and systemic infections [1][2].

Quote Request

Request a Quote for NBTI-5463

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.